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Compound of Interest

Compound Name: Dioleoyl phosphatidylcholine

Cat. No.: B238770 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to the formulation of stable

liposomes using 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). It details the critical factors

influencing vesicle stability, offers quantitative data from representative studies, and presents a

detailed protocol for liposome preparation and characterization.

Introduction to DOPC in Liposome Formulation
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid widely used in

the formation of liposomes for research and drug delivery applications.[1] Its structure, featuring

a phosphocholine headgroup and two unsaturated oleoyl acyl chains, results in a low gel-to-

liquid crystalline phase transition temperature (Tc) of -16.5°C.[2] This ensures that DOPC

bilayers are in a fluid and less rigid state at room and physiological temperatures, which is often

desirable for membrane flexibility and protein reconstitution. The stability of liposomes is a

critical parameter, influencing their shelf-life and efficacy as delivery vehicles.[3][4] Key factors

controlling stability include lipid composition, cholesterol concentration, particle size, and the

properties of the hydration medium.[4][5][6]

Critical Factors Influencing Liposome Stability
The stability of a liposomal formulation is not solely dependent on the DOPC concentration but

is a multifactorial issue. Aggregation, fusion, and leakage of encapsulated contents are primary
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indicators of instability.[4] The diagram below illustrates the key parameters that must be

controlled to achieve a stable formulation.

Factors Influencing Stability

Outcome

Lipid Composition
(DOPC, Cholesterol, Charged Lipids)

Stable Liposomes

Total Lipid Concentration

Particle Size & PDI
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Storage Conditions
(Temperature, Time)
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Caption: Key factors affecting the stability of liposome formulations.

Lipid Composition: While DOPC can form stable bilayers on its own, the inclusion of

cholesterol is a common strategy to enhance stability.[7] Cholesterol modulates membrane

fluidity, increases packing density, and reduces the permeability of the bilayer.[4] Molar ratios

of DOPC to cholesterol, such as 2:1 or 70:30, are frequently reported to yield stable vesicles.

[8][9][10][11] Adding charged lipids like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

(DOPG) can increase electrostatic repulsion between liposomes, preventing aggregation.[9]

[12]

Total Lipid Concentration: The concentration of the lipid solution used for hydration (e.g., 10-

20 mg/mL) influences the efficiency of liposome formation.[8] While a specific optimal
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concentration for DOPC is application-dependent, this initial concentration will determine the

final vesicle concentration after processing.

Particle Size and Polydispersity Index (PDI): Liposomes with a uniform size distribution (low

PDI) and smaller diameters (typically 100-200 nm) tend to be more stable.[4] Techniques like

extrusion are critical for controlling size and achieving a low PDI.[8][13]

Hydration Medium: The pH and ionic strength of the aqueous buffer used for hydration can

significantly impact stability.[5] The surface charge of the liposomes, measured as zeta

potential, is influenced by the medium and is a key predictor of colloidal stability.[6][14]

Storage: Vesicle preparations should be stored appropriately, often at 4°C, to maintain

stability over time.[13]

Quantitative Data on DOPC Liposome Formulations
The following table summarizes data from various studies to provide a quantitative overview of

typical DOPC-based liposome formulations and their resulting characteristics.
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Lipid
Compositio
n (Molar
Ratio)

Total Lipid
Conc.

Preparation
Method

Resulting
Size (nm)

Polydispers
ity Index
(PDI)

Key
Findings &
Reference

DOPC:Chole

sterol (2:1)
10 mg/mL

Thin-film

hydration,

extrusion

~120 nm < 0.1

DOPC

liposomes

showed

higher

stability in

biological

media

compared to

DOPG

liposomes.[9]

12:0 Diether

PC:Cholester

ol (70:30)

10-20 mg/mL

Thin-film

hydration,

extrusion

(100 nm

membrane)

~100-120 nm Not specified

Ether-linked

lipids like

diether PC

offer

enhanced

chemical

stability

against

hydrolysis.[8]

DOPC/DOPS 125 µM Not specified ~130 nm Not specified

Used as a

model

membrane

system for

protein

interaction

studies.[15]

Brain

PC:PE:PS:Ch

olesterol

(48:20:12:20)

50 µM (for

DLS)

Thin-film

hydration,

freeze/thaw,

extrusion (80

~80 nm < 0.2 Extrusion

method yields

homogeneou

s liposomes

with a
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nm

membrane)

uniform

diameter.[16]

DOTAP:Chol

esterol (7:3)
1 mg/mL

Thin-film

hydration,

extrusion

(100 nm then

50 nm

membranes)

60-70 nm Not specified

Formulation

was stable for

at least 16

weeks.[17]

Detailed Protocol: Preparation of Stable DOPC
Liposomes
This protocol details the thin-film hydration method followed by extrusion, a robust and widely

used technique to produce large unilamellar vesicles (LUVs) with a controlled size distribution.

[13][18][19][20]
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1. Lipid Preparation

2. Thin-Film Formation

Dissolve lipids (e.g., DOPC:Cholesterol)
in organic solvent (e.g., chloroform)

3. Hydration

Evaporate solvent via rotary evaporator
to form a uniform lipid film

4. Size Reduction (Extrusion)

Add aqueous buffer and vortex
to form Multilamellar Vesicles (MLVs)

5. Characterization

Pass MLVs through polycarbonate membrane
(e.g., 100 nm) for 11-21 passes

end

Stable LUVs

Click to download full resolution via product page

Caption: Workflow for preparing stable liposomes via thin-film hydration and extrusion.

Materials
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

Cholesterol

Chloroform or a 2:1 chloroform:methanol mixture[2]

Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[8]
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Round-bottom flask[8]

Rotary evaporator[8]

Mini-Extruder device[13]

Polycarbonate membranes (e.g., 100 nm pore size)[8]

Gas-tight syringes (e.g., 1 mL)[8]

Protocol Steps
Lipid Preparation:

Weigh out the desired quantities of DOPC and cholesterol. A common formulation is a 2:1

or 70:30 molar ratio.[9][10]

In a round-bottom flask, dissolve the lipids in chloroform (or a chloroform/methanol

mixture) to ensure a homogeneous mixture.[19][21]

Thin-Film Formation:

Attach the flask to a rotary evaporator.

Rotate the flask in a water bath set to a temperature that facilitates evaporation (e.g., 30-

40°C).

Gradually reduce the pressure to evaporate the organic solvent. This will create a thin,

uniform lipid film on the inner surface of the flask.[8][22]

To ensure complete removal of residual solvent, dry the film under a high vacuum for at

least 2 hours or overnight.[9][19]

Hydration:

Add the desired volume of aqueous hydration buffer to the dried lipid film to achieve the

target final lipid concentration (e.g., 10 mg/mL).[8][9]
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The hydration temperature should be above the phase transition temperature (Tc) of the

lipid with the highest Tc. For DOPC, this can be done at room temperature.[13][19]

Agitate the flask by vortexing or gentle shaking to facilitate the swelling of the lipid film.

This process detaches the lipid sheets from the glass and forms multilamellar vesicles

(MLVs).[8] The suspension will appear milky.

Size Reduction by Extrusion:

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm)

according to the manufacturer's instructions.[8][13] It is common to stack two membranes.

Pre-heat the extruder block to a temperature above the Tc of the lipids. For DOPC, room

temperature is sufficient.[8]

Transfer the MLV suspension into one of the gas-tight syringes. Connect this syringe to

one end of the extruder and an empty syringe to the other.

Gently push the plunger of the filled syringe, forcing the lipid suspension through the

membrane into the empty syringe. This constitutes one pass.[18]

Repeat this process by pushing the suspension back and forth for an odd number of

passes (e.g., 11, 21, or 31 passes) to ensure all vesicles have passed through the

membrane an even number of times.[8][23] The final extrusion should end in the alternate

syringe to reduce contamination.[13]

The resulting suspension should be a translucent solution of Large Unilamellar Vesicles

(LUVs).

Characterization of Liposomes
To confirm the formation of stable, monodisperse liposomes, the following characterization

techniques are essential:

Dynamic Light Scattering (DLS): DLS is the primary method for measuring the mean

hydrodynamic diameter, size distribution, and Polydispersity Index (PDI) of the liposome
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population.[6][24] A low PDI value (< 0.2) indicates a narrow, homogeneous size distribution,

which is a hallmark of a stable preparation.[16][25]

Zeta Potential Analysis: This technique measures the surface charge of the liposomes. A

zeta potential greater than |±20| mV generally indicates good colloidal stability due to

electrostatic repulsion between particles, preventing aggregation.[14]

By carefully controlling the formulation parameters outlined in this guide and following the

detailed protocol, researchers can reliably produce stable DOPC-based liposomes suitable for

a wide range of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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